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Compound of Interest

Compound Name: 1H-Benzo[c]carbazole

Cat. No.: B15479640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Benzo[c]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus

fused with a benzene ring. The carbazole scaffold is a key pharmacophore in numerous

biologically active compounds, exhibiting a wide range of activities including anticancer, anti-

inflammatory, and antimicrobial properties. A thorough understanding of the spectroscopic

characteristics of 1H-Benzo[c]carbazole is fundamental for its identification, characterization,

and the development of novel therapeutics and functional materials. This technical guide

provides a comprehensive overview of the spectroscopic properties of 1H-Benzo[c]carbazole,

including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, Fluorescence,

and Infrared (IR) spectroscopy. Detailed experimental protocols and a representative signaling

pathway influenced by a carbazole derivative are also presented.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-Benzo[c]carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7H-Benzo[c]carbazole*
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¹H NMR (CDCl₃/DMSO-d₆) ¹³C NMR (CDCl₃/DMSO-d₆)

Chemical Shift (δ, ppm)
Multiplicity & Coupling

Constant (J, Hz)
Chemical Shift (δ, ppm)

10.3 br s 139.0

8.64 d, J = 8.4 137.8

8.42 d, J = 8.4 130.1

7.87 d, J = 8.4 129.3

7.70 d, J = 8.4 129.1

7.52-7.62 m 127.2

7.46 d, J = 8.4 126.8

7.2-7.4 m 124.2

123.8

123.3

122.8

121.9

119.9

115.0

113.4

111.7

*Data obtained from a mixture of deuterated chloroform and dimethyl sulfoxide.

Optical Spectroscopy
Table 2: UV-Visible Absorption and Fluorescence Spectroscopic Data for 1H-
Benzo[c]carbazole
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Technique Solvent λ (nm) Notes

UV-Vis Absorption Not Specified
230-410 (range for a

related isomer)

Specific λmax values

for 1H-

Benzo[c]carbazole are

not readily available in

the searched

literature. The

provided range is for

4H-

benzo[def]carbazole.

Fluorescence

Emission
Not Specified Blue Fluorescence

Pure 1H-

Benzo[c]carbazole

exhibits blue

fluorescence at

ambient conditions.

Phosphorescence

Emission
Toluene (at 77 K) 555, 604, 662

Observed at low

temperature.

Vibrational Spectroscopy
Table 3: Key Infrared (IR) Vibrational Frequencies for Carbazole Derivatives

Frequency (cm⁻¹) Vibrational Mode

~3400 N-H stretch

3100-3000 Aromatic C-H stretch

1600-1450 Aromatic C=C stretch

~1330 C-N stretch

900-690 Aromatic C-H out-of-plane bend

Note: This table provides characteristic ranges for carbazole derivatives. A specific peak list for

1H-Benzo[c]carbazole is not detailed in the available literature.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 1H-Benzo[c]carbazole by

analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Benzo[c]carbazole in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture thereof) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

UV-Visible (UV-Vis) Absorption Spectroscopy
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Objective: To determine the electronic absorption properties of 1H-Benzo[c]carbazole by

identifying its absorption maxima (λmax).

Methodology:

Sample Preparation: Prepare a stock solution of 1H-Benzo[c]carbazole in a UV-grade

solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1

mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the

absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Record a baseline spectrum with the blank in both the sample and reference beams.

Replace the blank in the sample beam with the cuvette containing the 1H-
Benzo[c]carbazole solution.

Scan a spectrum over a range of approximately 200-800 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting

spectrum.

Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties of 1H-Benzo[c]carbazole by

determining its excitation and emission spectra.

Methodology:

Sample Preparation: Prepare a dilute solution of 1H-Benzo[c]carbazole in a fluorescence-

grade solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be

low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation

wavelength).
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Instrumentation: Employ a spectrofluorometer.

Data Acquisition:

Emission Spectrum: Set the excitation wavelength to one of the absorption maxima

determined by UV-Vis spectroscopy and scan the emission wavelengths over a range

longer than the excitation wavelength.

Excitation Spectrum: Set the emission detector to the wavelength of maximum

fluorescence intensity and scan the excitation wavelengths.

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem) from the

emission spectrum and compare the excitation spectrum with the absorption spectrum to

confirm the identity of the emitting species.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of 1H-Benzo[c]carbazole.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly mix a small amount of 1H-Benzo[c]carbazole (1-2 mg) with approximately

100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.
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Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32

scans for a good signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding vibrational modes of the functional groups present in the molecule.

Biological Context: Inhibition of p38 MAPK
Signaling Pathway
Carbazole derivatives have been shown to modulate various cellular signaling pathways. For

instance, the synthetic carbazole derivative LCY-2-CHO has been demonstrated to inhibit the

p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of

inflammatory responses.[1] The diagram below illustrates a simplified workflow of this inhibition.
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Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.
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Experimental Workflow for Spectroscopic Analysis
The general workflow for the comprehensive spectroscopic characterization of 1H-
Benzo[c]carbazole is outlined below.

1H-Benzo[c]carbazole Sample

Sample Prep for NMR
(Deuterated Solvent)

Sample Prep for UV-Vis
(UV-grade Solvent)

Sample Prep for Fluorescence
(Fluorescence-grade Solvent)

Sample Prep for IR
(KBr Pellet)

NMR Data Acquisition
(¹H and ¹³C) UV-Vis Data Acquisition Fluorescence Data Acquisition IR Data Acquisition

¹H and ¹³C NMR Spectra UV-Vis Absorption Spectrum Fluorescence Spectra IR Spectrum

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic characterization.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 1H-Benzo[c]carbazole. The presented data and protocols are essential for researchers and

professionals engaged in the study and application of carbazole-based compounds. While a

comprehensive set of experimental data for the parent 1H-Benzo[c]carbazole is still emerging,

the information provided herein, supplemented with data from closely related derivatives,

serves as a valuable resource for guiding future research and development in medicinal

chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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